![molecular formula C7H3BrF2O2 B1289893 5-Bromo-2,3-difluorobenzoic acid CAS No. 887585-64-0](/img/structure/B1289893.png)
5-Bromo-2,3-difluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzoic acids can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of 4-chloro-2,5-difluorobenzoic acid involves a Sandmeyer reaction, bromination, and a Grignard reaction, with specific conditions to optimize yield and purity . Similarly, the synthesis of 3,5-difluorophenylacetic acid from 3,5-difluoro-bromobenzene also involves a Grignard reaction, followed by hydrolysis and reduction, achieving an overall yield of 68% . These methods could potentially be adapted for the synthesis of 5-Bromo-2,3-difluorobenzoic acid.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms, which can significantly influence the electronic and steric properties of the molecule. For example, the crystal structures of cocrystalline products from the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids show how halogen atoms participate in hydrogen bonding and other non-covalent interactions . These structural insights are relevant when considering the molecular structure of 5-Bromo-2,3-difluorobenzoic acid.
Chemical Reactions Analysis
Halogenated benzoic acids can undergo various chemical reactions, including those that lead to the formation of complexes or cocrystals. For instance, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with different carboxylic acids results in the formation of adducts and salts through hydrogen bonding . Additionally, the preparation of lanthanide complexes using 2-bromine-5-methoxybenzoic acid demonstrates the ability of halogenated benzoic acids to act as ligands in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids can be deduced from spectroscopic and computational studies. For example, the FT-IR, FT-Raman, and UV spectra, along with DFT calculations, provide detailed information on the vibrational and electronic properties of 2-amino-5-bromobenzoic acid . These techniques could be applied to 5-Bromo-2,3-difluorobenzoic acid to gain a comprehensive understanding of its properties. Additionally, the thermal properties and phase transitions of lanthanide complexes with halogenated benzoic acids have been studied using differential scanning calorimetry .
Scientific Research Applications
Synthesis and Structural Characterization
- Organometallic Methods : 5-Bromo-2,3-difluorobenzoic acid has been synthesized using modern organometallic methods, demonstrating the efficiency of these techniques in producing various benzoic acids, including those with bromo and fluoro substituents in homovicinal positions (Schlosser & Heiss, 2003).
Medicinal Chemistry and Drug Development
- Intermediate in Medicament Synthesis : This compound serves as an intermediate in the preparation of pyrimidine medicaments, highlighting its importance in pharmaceutical synthesis (Xu Dong-fang, 2000).
- Antidopaminergic Properties : Research involving similar compounds, such as 5-substituted benzamides derived from 5-bromo-2,3-dimethoxybenzoic acid, has shown potential in the development of antipsychotic agents, indicating a role in neuroscience and psychopharmacology (Högberg, Ström, Hall, & Ögren, 1990).
Natural Product Chemistry
- Bromophenol Derivatives : Similar compounds have been isolated from natural sources like the red alga Rhodomela confervoides. These bromophenol derivatives offer insights into the chemical diversity and potential applications of marine natural products (Zhao et al., 2004).
Material Science
- Synthetic Intermediate in Material Science : The continuous flow synthesis of similar trifluorobenzoic acids, which are valuable intermediates in the material science industry, suggests potential applications of 5-Bromo-2,3-difluorobenzoic acid in this field as well (Deng et al., 2015).
Supramolecular Chemistry
- Molecular Recognition Studies : Research on derivatives like 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds emphasizes the potential of 5-Bromo-2,3-difluorobenzoic acid in supramolecular chemistry, particularly in the formation of molecular adducts and recognition processes (Varughese & Pedireddi, 2006).
Environmental Tracers
- Nonreactive Tracers in Soil and Ground Water : Fluorinated derivatives of benzoic acid, like difluorobenzoates, have been used as nonreactive tracers in environmental studies, suggesting potential applications for 5-Bromo-2,3-difluorobenzoic acid in hydrology and environmental science (Bowman & Gibbens, 1992).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
For instance, they can be involved in Suzuki–Miyaura coupling, a type of cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .
Biochemical Pathways
Given its potential involvement in suzuki–miyaura coupling, it may influence pathways where carbon-carbon bond formation is crucial .
Pharmacokinetics
The molecular weight of the compound is 2370 , which could potentially influence its absorption and distribution characteristics.
Result of Action
As a benzoic acid derivative, it may have various effects depending on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5-Bromo-2,3-difluorobenzoic acid, it is recommended to avoid breathing dust and contact with skin and eyes. It should be stored in a sealed container in a dry room .
properties
IUPAC Name |
5-bromo-2,3-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYATAKVVIXJQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629512 | |
Record name | 5-Bromo-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887585-64-0 | |
Record name | 5-Bromo-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,3-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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